Butanoic acid, 3-thioxo-, ethyl ester

Description

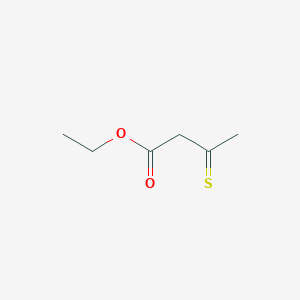

Butanoic acid, 3-thioxo-, ethyl ester (ethyl 3-thioxobutyrate) is a sulfur-containing derivative of butanoic acid, where the 3-oxo group is replaced by a thioxo (S=O) moiety. These analogs play significant roles in food flavoring, fragrance design, and industrial chemistry due to their volatility and reactivity .

Properties

CAS No. |

7740-33-2 |

|---|---|

Molecular Formula |

C6H10O2S |

Molecular Weight |

146.21 g/mol |

IUPAC Name |

ethyl 3-sulfanylidenebutanoate |

InChI |

InChI=1S/C6H10O2S/c1-3-8-6(7)4-5(2)9/h3-4H2,1-2H3 |

InChI Key |

SWAGLDNLSXGNLF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=S)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Butanoic Acid, Ethyl Ester (Ethyl Butyrate)

- Structure: Lacks substituents on the butanoic acid backbone.

- Applications : Dominates in fruit aromas (e.g., pineapple, kiwifruit) and is a key component in jujube brandy, with concentrations up to 64.235 μg/kg in optimized brewing methods .

- Functional Differences: Compared to sulfur-containing analogs, ethyl butyrate lacks the thiol or thioxo groups that contribute to sulfury or pungent odors. Instead, it imparts sweet, fruity notes .

Butanoic Acid, 3-Oxo-, Ethyl Ester (Ethyl Acetoacetate)

- Structure : Features a 3-oxo group (keto functionality).

- Applications: Widely used as a precursor in organic synthesis (e.g., pharmaceuticals, dyes). Its sodium enolate (CAS 20412-62-8) is critical in Claisen condensations .

- Comparison : The 3-oxo group enhances reactivity in nucleophilic reactions, unlike the 3-thioxo variant, which may exhibit distinct electronic effects due to sulfur’s polarizability .

Butanoic Acid, 2-Methyl-, Ethyl Ester (Ethyl 2-Methylbutyrate)

- Structure : Contains a methyl branch at the 2-position.

- Applications : Imparts fruity flavors in pear syrups (OAV ≥ 1) and contributes to the aroma of dry-cured hams. In jujube brandy, it reaches 3.545 μg/kg in optimized brewing .

- Key Difference : The branched structure reduces volatility compared to linear analogs, altering its contribution to aroma profiles .

Butanoic Acid, 3-Methyl-, Ethyl Ester

- Structure : Methyl group at the 3-position.

- Applications : Detected in apple cultivars (e.g., ‘Ruixue’), where it enhances fruity esters during maturation. Its concentration in jujube brandy is 1.716 μg/kg under optimized conditions .

- Functional Contrast : Positional isomerism (2- vs. 3-methyl) affects metabolic pathways in fruit ripening and fermentation .

Butanoic Acid, 2-Oxo-, Ethyl Ester

- Structure : Features a 2-oxo group.

- Applications : Linked to anti-inflammatory and anticancer properties in gastrointestinal health studies. Its presence in Sedum ew highlights its natural occurrence in plants .

Data Tables

Table 1: Concentrations of Butanoic Acid Ethyl Esters in Food Products

Table 2: Functional Groups and Odor Profiles

| Compound | Functional Group | Odor Profile | Application Context |

|---|---|---|---|

| Butanoic acid, ethyl ester | Ester | Sweet, fruity | Beverages, fragrances |

| Butanoic acid, 3-oxo-, ethyl ester | Keto-ester | Reactive, synthetic | Pharmaceutical synthesis |

| Butanoic acid, 2-methyl-, ethyl ester | Branched ester | Fruity, creamy | Fermented foods |

| (E)-2-Butenoic acid, ethyl ester | Thiol/Thioxo* | Pungent, sulfury | Durio fruit aroma |

Research Findings

- Flavor Modulation : Ethyl esters with methyl or oxo substituents are critical in distinguishing fruit varieties. For example, ethyl 2-methylbutyrate defines the banana-pineapple fragrance in ‘Guichang’ kiwifruit .

- Health Implications : 2-Oxo derivatives exhibit bioactive properties, such as anti-inflammatory effects, while sulfur-containing analogs (e.g., thioxo esters) remain understudied in medicinal contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.